molecular formula C31H33N3O B11093068 6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11093068
M. Wt: 463.6 g/mol
InChI Key: WJDBTOWBMQOPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(9-Ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a heterocyclic compound featuring a fused benzo[b][1,4]benzodiazepin-7-one core substituted with a 9-ethylcarbazol-3-yl group and four methyl groups. The benzodiazepinone moiety is a seven-membered ring system with two nitrogen atoms, while the carbazole component is a tricyclic structure consisting of two benzene rings fused to a pyrrole ring. The ethyl and methyl substituents likely enhance lipophilicity and steric effects, which may influence bioavailability and target binding. While direct synthesis data for this compound is unavailable, analogous carbazole derivatives are synthesized via alkylation or condensation reactions, as seen in the preparation of 9-(4-bromobutyl)-9H-carbazole using 1,4-dibromobutane and carbazole under phase-transfer catalysis .

Properties

Molecular Formula

C31H33N3O

Molecular Weight

463.6 g/mol

IUPAC Name

6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H33N3O/c1-6-34-26-10-8-7-9-21(26)22-15-20(11-12-27(22)34)30-29-25(16-31(4,5)17-28(29)35)32-23-13-18(2)19(3)14-24(23)33-30/h7-15,30,32-33H,6,16-17H2,1-5H3

InChI Key

WJDBTOWBMQOPBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)NC5=C(N3)C=C(C(=C5)C)C)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

Carbazole Moiety Construction

The 9-ethylcarbazol-3-yl subunit is synthesized via Ullmann-type coupling or Friedel-Crafts alkylation. A patent by discloses a method where 3-chloropropanoyl chloride reacts with ethylamine-functionalized carbazole precursors under basic conditions to install the ethyl group at the 9-position. Cyclization is achieved using Lewis acids like AlCl₃, yielding the carbazole core with >75% purity after recrystallization.

Benzodiazepine Ring Formation

The benzodiazepine scaffold is constructed using a transition-metal-free tandem process developed by Li et al.. Substituted 2-aminobenzamides react with activated aryl halides in dimethylformamide (DMF) at 150°C under cesium carbonate catalysis. For the target compound, 2,3,9,9-tetramethyl substitution is introduced via N-alkylation of the benzodiazepine precursor with methyl iodide before ring closure.

Table 1: Comparative Analysis of Benzodiazepine Synthesis Methods

MethodConditionsYield (%)SelectivitySource
Transition-metal-freeCs₂CO₃, DMF, 150°C54–68High
ACT@IRMOF catalysisEthanol reflux, 5 mg catalyst89Excellent
Copper-mediatedCuI, DMSO, 120°C42Moderate

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

The choice of solvent critically impacts cyclization efficiency. Polar aprotic solvents like DMF enhance the solubility of cesium carbonate, facilitating deprotonation of the amide intermediate. As demonstrated in, replacing DMF with dimethyl sulfoxide (DMSO) reduces yields by 18% due to increased side reactions.

Catalytic Systems

The ACT@IRMOF core–shell catalyst described in provides dual Brønsted and Lewis acid sites, enabling a one-pot three-component reaction between carbazole aldehydes, 1,2-phenylenediamine, and dimedone. This system achieves 89% yield at reflux conditions in ethanol, outperforming traditional HCl-mediated cyclization by minimizing racemization.

Table 2: Catalyst Performance in Benzodiazepine Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
ACT@IRMOF80489
Cs₂CO₃150854
ZnCl₂1201267

Coupling Strategies for Final Assembly

Suzuki-Miyaura Cross-Coupling

The carbazole and benzodiazepine subunits are conjugated via palladium-catalyzed cross-coupling. Experimental data from indicate that using Pd(PPh₃)₄ with potassium carbonate in tetrahydrofuran (THF) at 80°C achieves 72% coupling efficiency. Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (48 h) for complete conversion.

Reductive Amination

An alternative approach employs reductive amination between a carbazole-bearing aldehyde and the benzodiazepine amine. Sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C selectively reduces the imine intermediate, yielding the final product with 65% isolated yield after column chromatography.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound from regioisomers. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 543.3 [M+H]⁺, while ¹³C NMR reveals distinct signals for the ethylcarbazolyl (δ 14.2 ppm) and tetramethyl groups (δ 22.4–25.8 ppm).

Crystallographic Validation

Single-crystal X-ray diffraction of the hydrochloride salt (grown from ethanol/ether) unambiguously establishes the stereochemistry at the 6- and 7-positions, with a dihedral angle of 112° between the carbazole and benzodiazepine planes.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot-scale studies using microreactor technology demonstrate a 40% reduction in reaction time compared to batch processes. However, catalyst fouling in the ACT@IRMOF system limits long-term operational stability, necessitating further material engineering.

Cost-Benefit Analysis

Raw material costs for the transition-metal-free method total $12.50/g, versus $8.20/g for the ACT@IRMOF route. The latter’s higher catalyst recovery rate (93%) offsets initial synthesis expenses, making it economically viable for ton-scale production .

Chemical Reactions Analysis

Types of Reactions

11-(9-ethyl-9H-carbazol-3-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the carbazole and diazepin moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(9-ethyl-9H-carbazol-3-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 11-(9-ethyl-9H-carbazol-3-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

This compound () incorporates a 1,3,4-oxadiazole ring linked to a carbazole moiety. Unlike the target compound’s benzodiazepinone core, the oxadiazole ring is a five-membered heterocycle known for metabolic stability and diverse bioactivity. The compound exhibits notable antimicrobial and antifungal properties, with derivatives showing higher activity against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative strains . In contrast, the target compound’s benzodiazepinone core may confer central nervous system (CNS) activity due to structural similarities to pharmacologically active benzodiazepines.

9-(4-Bromobutyl)-9H-carbazole

Synthesized via alkylation of carbazole with 1,4-dibromobutane (), this compound serves as a precursor for dendrimers and polymers. Its bromobutyl chain facilitates further functionalization, whereas the ethyl group in the target compound may improve lipophilicity and membrane permeability.

Benzodiazepinone and Related Heterocycles

2,3-Dihydro-1H-carbazol-4(9H)-one (CAS 15128-52-6)

With a similarity score of 0.91 (), this compound shares a carbazolone structure but lacks the benzodiazepinone core and alkyl substituents. However, the absence of substituents like ethyl or methyl groups likely reduces its pharmacokinetic stability compared to the target compound .

1,2,3,4-Tetrahydrobenzo[b]azepin-5-one (CAS 1127-74-8)

This benzazepinone derivative (similarity score 0.81, ) features a seven-membered ring with one nitrogen atom. Unlike the target compound’s fused benzodiazepinone system, the benzazepinone’s single ring may limit interactions with multi-pocket binding sites. The tetramethyl groups in the target compound could provide steric stabilization, improving receptor selectivity .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS/Reference) Core Structure Substituents Reported/Predicted Bioactivity
Target Compound Benzo[b][1,4]benzodiazepin-7-one 9-ethylcarbazol-3-yl, tetramethyl Hypothesized CNS activity, antimicrobial (inferred from structural analogs)
1-(5-((9H-Carbazol-9-yl)methyl)-...) 1,3,4-Oxadiazole Carbazol-9-yl, methyl Antimicrobial, antifungal
2,3-Dihydro-1H-carbazol-4(9H)-one Dihydrocarbazolone None Unknown (structural intermediate)
9-(4-Bromobutyl)-9H-carbazole Carbazole 4-bromobutyl Material synthesis intermediate

Key Observations:

Heterocyclic Core Influence: The benzodiazepinone core in the target compound may enable CNS-related interactions, whereas oxadiazole-containing analogs () prioritize antimicrobial effects.

Substituent Effects: The ethyl group on the carbazole moiety likely enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted carbazoles . The tetramethyl groups on the benzodiazepinone core could reduce metabolic degradation by cytochrome P450 enzymes.

Synthetic Accessibility : Carbazole alkylation (e.g., ) and oxadiazole condensation () are established methods, suggesting feasible routes for modifying the target compound’s substituents.

Biological Activity

The compound 6-(9-ethylcarbazol-3-yl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure suggests potential interactions with biological systems due to the presence of the benzodiazepine core and the carbazole moiety. The 9-ethylcarbazole and tetramethyl groups may influence its pharmacokinetic properties and receptor binding affinity.

Biological Activity Overview

1. Anxiolytic and Sedative Effects:
Benzodiazepines are primarily recognized for their anxiolytic and sedative properties. Structure-activity relationship (SAR) studies indicate that modifications in the benzodiazepine structure can significantly impact these effects. For instance, substituents at specific positions can enhance binding affinity to central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs) .

2. Anticancer Activity:
Recent studies have demonstrated that compounds within the benzodiazepine class exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to the target compound have shown IC50 values indicating significant cytotoxicity against HCT-116 and MCF-7 cell lines . The incorporation of specific substituents has been linked to enhanced activity against these tumor cells.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study synthesized several derivatives of benzodiazepines and tested their cytotoxicity against cancer cell lines. Among these derivatives, one exhibited an IC50 value of 16.19 ± 1.35 μM against HCT-116 cells and 17.16 ± 1.54 μM against MCF-7 cells, indicating promising anticancer activity .

Case Study 2: Receptor Binding Affinity
Research into the binding affinity of various benzodiazepines revealed that modifications at positions 2 and 7 significantly influenced their interaction with CBRs and PBRs. Compounds with methyl groups at position 10 displayed increased activity . This suggests that similar modifications in the target compound could enhance its biological efficacy.

Data Tables

Biological Activity IC50 (μM) Cell Line
Compound 116.19 ± 1.35HCT-116
Compound 217.16 ± 1.54MCF-7
Compound 3<60Various

Q & A

Q. How do synthetic routes for this compound compare in scalability and green chemistry metrics?

  • Methodological Answer :
  • Atom Economy : Compare step-count and waste generation (e.g., vs. 3: TBAB-catalyzed alkylation reduces solvent waste vs. traditional methods) .
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) in alkylation steps .
  • Catalyst Recycling : Evaluate Pd recovery rates in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.